molecular formula C11H9ClF3N3OS B2862365 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 1448056-74-3

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2862365
CAS No.: 1448056-74-3
M. Wt: 323.72
InChI Key: JJFDYNNAUBZOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a synthetic organic compound Structurally, it consists of a thiophene ring substituted at the 2-position by a carboxamide group, which is further substituted by a 5-chloro group and a side chain containing a trifluoromethyl group attached to a pyrazole ring

Mechanism of Action

Target of Action

The primary target of this compound is the Coagulation Factor X (FXa) . FXa is a serine protease that plays a central role in the blood coagulation cascade, being activated by both the intrinsic and extrinsic pathways .

Mode of Action

The compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing it from catalyzing the conversion of prothrombin to thrombin . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for high potency .

Biochemical Pathways

By inhibiting FXa, the compound disrupts the blood coagulation cascade . This decreases the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Pharmacokinetics

The interaction of the neutral ligand chlorothiophene in the s1 subsite allows for the combination ofgood oral bioavailability and high potency .

Result of Action

The inhibition of FXa produces antithrombotic effects . By decreasing the amplified generation of thrombin, the compound diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . This remaining thrombin should be sufficient to ensure primary hemostasis, resulting in a favorable safety margin .

Action Environment

The compound is currently under clinical development for the prevention and treatment of thromboembolic diseases , which suggests that it has been found to be stable and effective under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps:

  • Thiophene-2-carboxylic Acid Synthesis: The starting material is thiophene-2-carboxylic acid, which can be chlorinated to introduce the 5-chloro group.

  • Amide Formation: The carboxylic acid is then converted to its corresponding carboxamide using an appropriate amine and coupling agent.

  • Pyrazole Addition: The side chain containing the pyrazole ring is synthesized separately and then attached to the carboxamide group through a series of substitution reactions, involving intermediates like halides or tosylates.

Industrial Production Methods

Industrial-scale production often uses optimized conditions to maximize yield and purity. This includes:

  • Employing efficient chlorination agents.

  • Using robust coupling agents like EDCI or DCC for the amide bond formation.

  • Controlling reaction temperatures and solvent choices to enhance selectivity and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The thiophene ring can undergo oxidation, potentially forming sulfoxides or sulfones.

  • Reduction: The carboxamide group may be reduced to an amine under strong reducing conditions.

  • Substitution: Halogen atoms on the thiophene ring can be replaced by other nucleophiles, providing a way to modify the molecule further.

Common Reagents and Conditions

  • Oxidation: Agents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

  • Reduction: Lithium aluminium hydride (LAH) for amide reduction.

  • Substitution: Sodium hydride (NaH) for halogen-nucleophile substitution.

Major Products Formed

The major products depend on the specific reaction type, but can include:

  • Sulfoxides/Sulfones: from oxidation.

  • Amines: from reduction.

  • Various Substituted Derivatives: from nucleophilic substitution.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile building block for synthesizing more complex molecules, particularly those with pharmaceutical potential.

Biology

Due to its unique structure, it may exhibit bioactive properties, including acting as enzyme inhibitors or receptor modulators, making it of interest for biological studies.

Medicine

Industry

In industry, it may be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-(3-methyl-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

  • 5-chloro-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Highlighting Uniqueness

What sets 5-chloro-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide apart is the trifluoromethyl group, which can significantly influence its lipophilicity, metabolic stability, and potential biological activity, distinguishing it from its similar counterparts.

Conclusion

This compound is a compound of significant scientific interest. Its complex structure allows for diverse synthetic routes, chemical reactions, and applications across various fields, making it a valuable subject of study.

Properties

IUPAC Name

5-chloro-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3OS/c12-9-2-1-7(20-9)10(19)16-4-6-18-5-3-8(17-18)11(13,14)15/h1-3,5H,4,6H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFDYNNAUBZOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCNC(=O)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.